Cas no 13556-71-3 (N-Benzylpyridin-4-amine)

N-Benzylpyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-Benzylpyridin-4-amine
- 4-Pyridinamine,N-(phenylmethyl)-
- Benzyl-pyridin-4-ylamine
- 4-Benzylaminopyridine
- benzyl-pyridin-4-yl-amine
- N-benzyl-4-aminopyridine
- SCHEMBL2126955
- J-006719
- FT-0650964
- DTXSID40354559
- ChemDiv2_003360
- Z359298544
- A806953
- BS-26476
- 13556-71-3
- HMS1378I16
- AM20050793
- 4-(benzylamino)pyridine
- LCUREJHJUJCKQS-UHFFFAOYSA-N
- SB52392
- AKOS005431350
- EN300-53430
- CS-0445424
- STK386815
- DB-006666
-
- MDL: MFCD00466069
- インチ: InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14)
- InChIKey: LCUREJHJUJCKQS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN=C2C=CNC=C2
計算された属性
- せいみつぶんしりょう: 184.10000
- どういたいしつりょう: 184.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.131
- ふってん: 330.8°C at 760 mmHg
- フラッシュポイント: 153.8°C
- 屈折率: 1.636
- PSA: 24.92000
- LogP: 2.76670
N-Benzylpyridin-4-amine セキュリティ情報
N-Benzylpyridin-4-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-Benzylpyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 032589-25g |
Benzyl-pyridin-4-yl-amine |
13556-71-3 | 95% | 25g |
£594.00 | 2022-03-01 | |
Chemenu | CM173009-25g |
N-benzylpyridin-4-amine |
13556-71-3 | 95% | 25g |
$422 | 2021-08-05 | |
Apollo Scientific | OR902296-1g |
4-Benzylaminopyridine |
13556-71-3 | 96% | 1g |
£85.00 | 2025-02-20 | |
Fluorochem | 032589-1g |
Benzyl-pyridin-4-yl-amine |
13556-71-3 | 95% | 1g |
£38.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1242551-5g |
4-Benzylaminopyridine |
13556-71-3 | 98% | 5g |
$675 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-326274-1g |
Benzyl-pyridin-4-yl-amine, |
13556-71-3 | 1g |
¥827.00 | 2023-09-05 | ||
TRC | B124993-100mg |
N-Benzylpyridin-4-amine |
13556-71-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
1PlusChem | 1P009BFK-2.5g |
4-Benzylaminopyridine |
13556-71-3 | 94% | 2.5g |
$188.00 | 2023-12-22 | |
A2B Chem LLC | AE33920-1g |
4-Benzylaminopyridine |
13556-71-3 | 98% | 1g |
$80.00 | 2024-04-20 | |
Ambeed | A937425-25g |
N-Benzylpyridin-4-amine |
13556-71-3 | 96% | 25g |
$690.0 | 2024-04-24 |
N-Benzylpyridin-4-amine 関連文献
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1. 916. The Graebe–Ullmann carbazole synthesisB. W. Ashton,H. Suschitzky J. Chem. Soc. 1957 4559
N-Benzylpyridin-4-amineに関する追加情報
N-Benzylpyridin-4-amine (CAS No. 13556-71-3): A Comprehensive Overview
N-Benzylpyridin-4-amine, chemically identified by the CAS number 13556-71-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a pyridine core substituted with a benzyl group at the 4-position and an amine functional group, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development.
The structural motif of N-Benzylpyridin-4-amine makes it a valuable scaffold for designing novel bioactive molecules. The pyridine ring is a well-known pharmacophore in many therapeutic agents, while the benzyl substitution enhances lipophilicity and metabolic stability. These features collectively contribute to its potential as an intermediate in synthesizing complex molecules with pharmacological relevance.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like N-Benzylpyridin-4-amine. Studies have demonstrated its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation, making it a focal point for ongoing research.
In the context of modern medicinal chemistry, the utility of N-Benzylpyridin-4-amine extends beyond its role as a mere building block. Researchers have leveraged its structural flexibility to develop molecules with enhanced binding affinity and selectivity. This has been particularly evident in the design of kinase inhibitors, where the pyridine-benzyl amine scaffold has been modified to achieve high potency against specific targets.
The synthesis of N-Benzylpyridin-4-amine typically involves multi-step organic reactions, starting from readily available precursors. The process often includes functional group transformations such as bromination, nucleophilic substitution, and reduction steps to introduce the desired substituents at the 4-position of the pyridine ring. Advanced synthetic methodologies, including transition-metal-catalyzed reactions, have further optimized the production of this compound, ensuring high yields and purity.
One of the most compelling aspects of N-Benzylpyridin-4-amine is its potential in modulating neurological pathways. Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to fine-tune its structure allows chemists to explore various pharmacological profiles, opening new avenues for therapeutic intervention.
The pharmaceutical industry has taken note of these findings, leading to increased investment in exploring derivatives of N-Benzylpyridin-4-amine. Preclinical studies are underway to evaluate their efficacy and safety in animal models. These studies aim to provide a solid foundation for translating laboratory discoveries into clinical applications, ultimately benefiting patients suffering from chronic and debilitating conditions.
The chemical properties of N-Benzylpyridin-4-amine also make it a valuable tool in chemical biology research. Its ability to interact with biological targets provides insights into disease mechanisms and helps in developing probes for diagnostic purposes. Furthermore, its stability under various conditions enhances its utility as a reference compound in analytical chemistry techniques.
As our understanding of molecular interactions continues to evolve, the significance of compounds like N-Benzylpyridin-4-amine is likely to grow. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, enabling researchers to rapidly identify promising candidates for further development. This synergy between experimental and computational approaches is poised to unlock new therapeutic possibilities.
In conclusion, N-Benzylpyridin-4-amine (CAS No. 13556-71-3) stands out as a versatile and multifaceted compound with broad applications in pharmaceutical research. Its unique structural features and functional properties make it an indispensable tool for chemists and biologists alike. As ongoing studies continue to uncover its potential, it is clear that this compound will remain at the forefront of drug discovery efforts for years to come.
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